molecular formula C20H18N6O2S B2547076 N-(3-methoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886930-08-1

N-(3-methoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2547076
CAS No.: 886930-08-1
M. Wt: 406.46
InChI Key: ZVGUOPFSDUXYKQ-UHFFFAOYSA-N
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Description

This compound belongs to a class of sulfanyl-acetamide derivatives featuring a 1,2,4-triazole core substituted with pyridin-4-yl and 1H-pyrrol-1-yl groups. The triazole ring is functionalized at the 3-position with a sulfanyl group linked to an acetamide moiety, which is further substituted with a 3-methoxyphenyl group.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(5-pyridin-4-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-28-17-6-4-5-16(13-17)22-18(27)14-29-20-24-23-19(15-7-9-21-10-8-15)26(20)25-11-2-3-12-25/h2-13H,14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGUOPFSDUXYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has attracted interest due to its potential biological activities. This compound belongs to a class of triazole derivatives known for various pharmacological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C17H18N4O2S
Molecular Weight 342.42 g/mol
IUPAC Name This compound
Canonical SMILES COc1ccc(cc1)N(C(=O)C(=S)N2C=NN=C2)c3ccncc3

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to possess activity against various bacterial strains and fungi. The mechanism often involves the inhibition of fungal ergosterol synthesis or bacterial cell wall synthesis.

Anticancer Potential

Triazole compounds are also recognized for their anticancer properties. Research indicates that this compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of triazole derivatives on cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), it was found that certain derivatives led to a reduction in cell viability by over 50% at concentrations ranging from 10 to 100 µM. These findings suggest that the compound may be effective in targeting cancer cells while sparing normal cells.

The biological activity of this compound is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in the synthesis of nucleic acids or proteins in pathogens.
  • Disruption of Cell Membrane Integrity : By integrating into the lipid bilayer of microbial cells, it can disrupt membrane function.
  • Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels, leading to cellular damage and apoptosis in target cells.

Summary of Biological Activities

Activity TypeObserved EffectsReference Studies
Antimicrobial Effective against Gram-positive and Gram-negative bacteria; antifungal activity observed
Anticancer Induces apoptosis in cancer cell lines; reduces viability significantly at micromolar concentrations
Mechanism Insights Inhibition of enzyme activity; disruption of membrane integrity; oxidative stress induction

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by variations in the triazole substituents, acetamide-linked aryl groups, and sulfanyl chain modifications. Below is a comparative analysis with key analogues:

Compound Name / ID Triazole Substituents Acetamide Aryl Group Key Biological Activity/Data Synthesis Method
Target Compound 5-(Pyridin-4-yl), 4-(1H-Pyrrol-1-yl) 3-Methoxyphenyl Not explicitly reported in evidence Likely S-alkylation (similar to )
2-((4-Amino-5-(Furan-2-yl)-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide 5-(Furan-2-yl), 4-Amino Varied N-aryl substituents Anti-exudative activity (rat models) Alkylation + Paal-Knorr condensation
N-(4-Chloro-2-Methoxy-5-Methylphenyl)-2-{[4-Ethyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide 5-(Pyridin-2-yl), 4-Ethyl 4-Chloro-2-methoxy-5-methylphenyl Not reported S-alkylation in alkaline medium
5-(Pyridin-4-yl)-3-(Alkylsulfanyl)-4H-1,2,4-Triazol-4-Amine Derivatives 5-(Pyridin-4-yl), 4-Amine Alkylsulfanyl chains (C1–C5) Biochemical modulation (e.g., kinase inhibition) S-alkylation with aryl halides
Hydroxyacetamide Derivatives (FP1–12) 3-Phenyl/2-Hydroxyphenyl Hydroxyacetamide Antiproliferative activity (cell lines) Reflux with oxazol-5(4H)-one

Key Observations

Triazole Core Modifications: The pyridin-4-yl group in the target compound and derivatives may enhance π-π stacking interactions in binding pockets compared to furan-2-yl or pyridin-2-yl .

Acetamide Aryl Groups :

  • The 3-methoxyphenyl group in the target compound offers moderate electron-donating effects, contrasting with the electron-withdrawing chloro substituents in . This may influence metabolic stability and membrane permeability.

Sulfanyl Chain Impact :

  • Alkylsulfanyl chains in showed chain-length-dependent activity, suggesting that the target compound’s methylene-linked acetamide may balance hydrophobicity and flexibility for target engagement.

The target compound’s biological profile remains unexplored in the provided evidence but could be inferred to span similar domains.

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